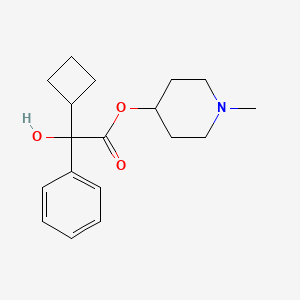
N-Methyl-4-piperidyl cyclobutylphenylglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-piperidylcyclobutylphenyl glycolate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidylcyclobutylphenyl glycolate typically involves the esterification of Benzeneacetic acid with 1-methyl-4-piperidinol under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-piperidylcyclobutylphenyl glycolate may involve large-scale esterification processes using automated reactors and continuous flow systems . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product . Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-piperidylcyclobutylphenyl glycolate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Methyl-4-piperidylcyclobutylphenyl glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-Methyl-4-piperidylcyclobutylphenyl glycolate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-4-piperidylcyclobutylphenyl acetate
- N-Methyl-4-piperidylcyclobutylphenyl butyrate
- N-Methyl-4-piperidylcyclobutylphenyl propionate
Uniqueness
N-Methyl-4-piperidylcyclobutylphenyl glycolate is unique due to its specific ester linkage and the presence of a cyclobutyl group, which imparts distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
54390-94-2 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-10-16(11-13-19)22-17(20)18(21,15-8-5-9-15)14-6-3-2-4-7-14/h2-4,6-7,15-16,21H,5,8-13H2,1H3 |
Clé InChI |
LOBGXFLATZQVKC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC(=O)C(C2CCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


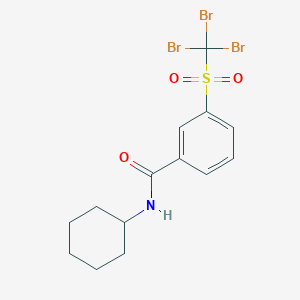
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
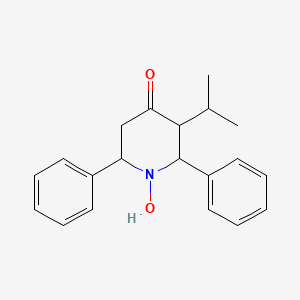
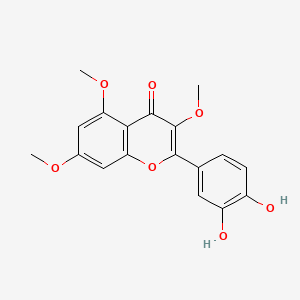
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)

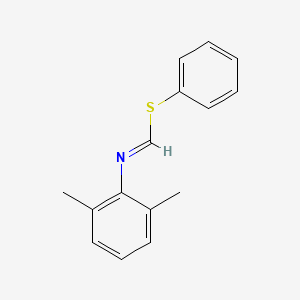
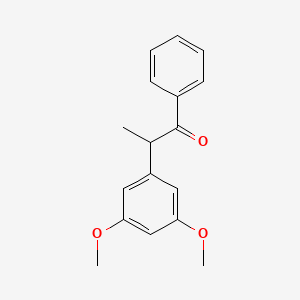
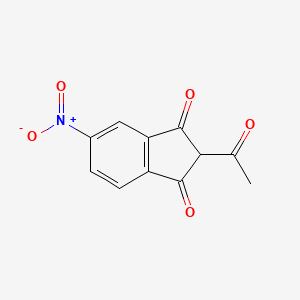

![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
